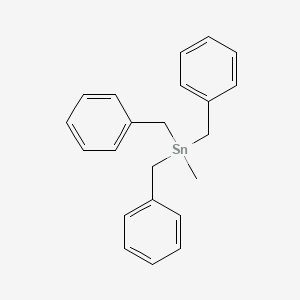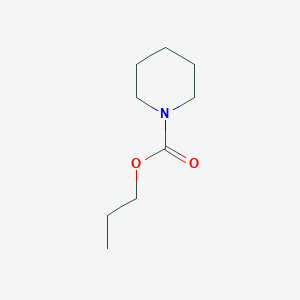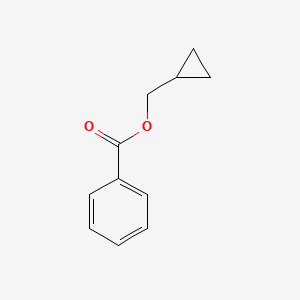
Cyclopropylmethyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoyloxymethylcyclopropane is an organic compound that features a cyclopropane ring substituted with a benzoyloxymethyl group. Cyclopropane rings are known for their unique strain and reactivity due to the angle strain in the three-membered ring. The benzoyloxymethyl group introduces additional functional versatility, making this compound of interest in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for cyclopropane synthesis is the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple . Once the cyclopropane ring is formed, the benzoyloxymethyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of benzoyloxymethylcyclopropane may involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow reactors for the Simmons-Smith reaction and efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Benzoyloxymethylcyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzoyloxymethyl group or the cyclopropane ring.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxymethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyloxymethylcyclopropanol, while reduction could produce cyclopropylmethanol derivatives.
Scientific Research Applications
Benzoyloxymethylcyclopropane has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzoyloxymethylcyclopropane involves its interaction with molecular targets through the strained cyclopropane ring and the reactive benzoyloxymethyl group. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Cyclopropylmethanol: Similar in structure but lacks the benzoyloxymethyl group.
Benzylcyclopropane: Contains a benzyl group instead of a benzoyloxymethyl group.
Cyclopropylmethyl acetate: Features an acetate group instead of a benzoyloxymethyl group.
Uniqueness: Benzoyloxymethylcyclopropane is unique due to the combination of the strained cyclopropane ring and the benzoyloxymethyl group, which imparts distinct reactivity and potential for diverse applications. This combination allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
cyclopropylmethyl benzoate |
InChI |
InChI=1S/C11H12O2/c12-11(13-8-9-6-7-9)10-4-2-1-3-5-10/h1-5,9H,6-8H2 |
InChI Key |
JTHAROHXNNFUDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


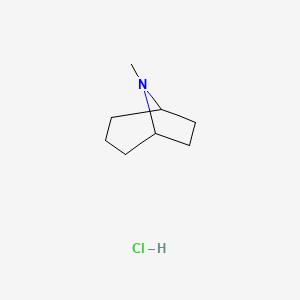
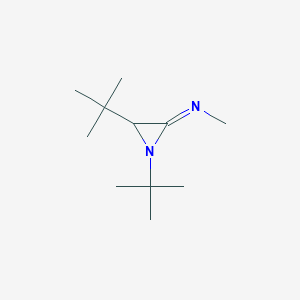
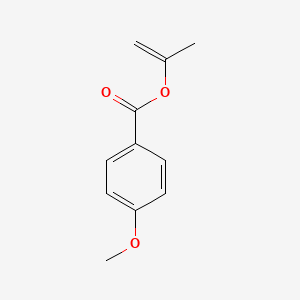

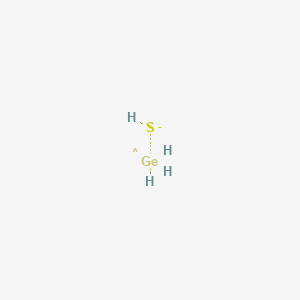
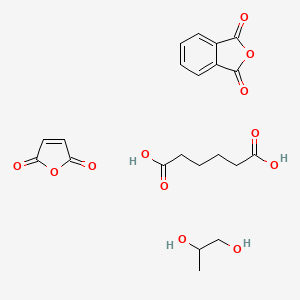

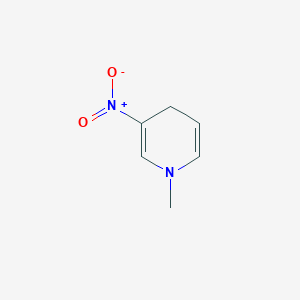

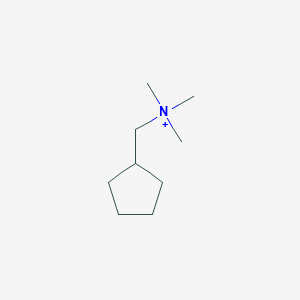
![2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline](/img/structure/B14698371.png)
